molecular formula C18H16N2O3 B2623532 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1312165-35-7

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2623532
CAS RN: 1312165-35-7
M. Wt: 308.337
InChI Key: VPSWUZFWHVMNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antitumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cell proliferation. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. This compound has also been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid. One area of research is to further investigate the mechanism of action of this compound. Understanding the exact molecular targets of this compound can help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Another area of research is to evaluate the efficacy of this compound in animal models of various diseases. This can provide valuable information on the potential therapeutic applications of this compound in humans. Finally, the development of novel formulations of this compound with improved solubility can help to overcome the limitations of using this compound in lab experiments and in vivo studies.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic properties. The synthesis method of this compound is well-established, and this compound has several advantages for lab experiments. Future research on this compound can provide valuable information on its potential therapeutic applications and help to identify new therapeutic targets for the treatment of various diseases.

Synthesis Methods

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid can be synthesized using various methods, including the reaction of 4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate and ethyl acetoacetate, followed by cyclization using sodium ethoxide. Another method involves the reaction of 4-(2-phenylethoxy)benzaldehyde with phenylhydrazine and ethyl acetoacetate, followed by cyclization using sodium ethoxide. These methods have been successfully used to synthesize this compound with high yields and purity.

Scientific Research Applications

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antidiabetic properties. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

properties

IUPAC Name

3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(22)17-12-16(19-20-17)14-6-8-15(9-7-14)23-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWUZFWHVMNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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